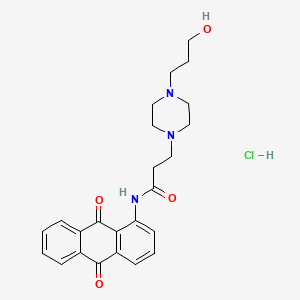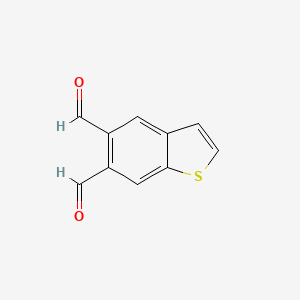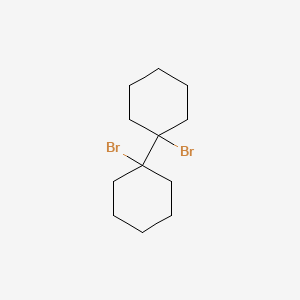
1,1'-Dibromo-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dibromo-1,1’-bicyclohexane is an organic compound characterized by the presence of two bromine atoms attached to a bicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:
Bicyclohexane+Br2→1,1’-Dibromo-1,1’-bicyclohexane
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted bicyclohexane derivatives.
Elimination: Formation of bicyclohexene.
Oxidation: Formation of dibromo-cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dichloro-1,1’-bicyclohexane: Similar structure but with chlorine atoms instead of bromine.
1,1’-Diiodo-1,1’-bicyclohexane: Similar structure but with iodine atoms instead of bromine.
1,1’-Bicyclohexyl: Lacks halogen atoms, making it less reactive.
Uniqueness
1,1’-Dibromo-1,1’-bicyclohexane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
112928-28-6 |
|---|---|
Fórmula molecular |
C12H20Br2 |
Peso molecular |
324.09 g/mol |
Nombre IUPAC |
1-bromo-1-(1-bromocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2 |
Clave InChI |
ZPAMCRQKFVUWBK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2(CCCCC2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



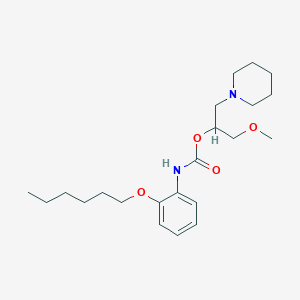

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
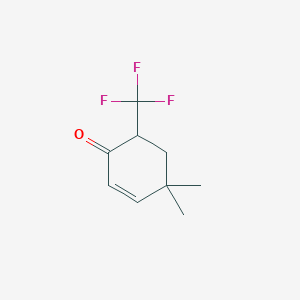
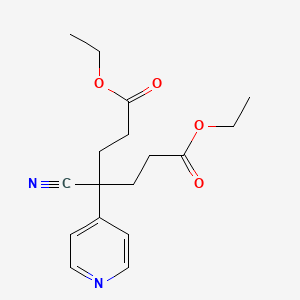
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
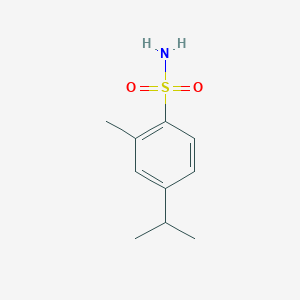
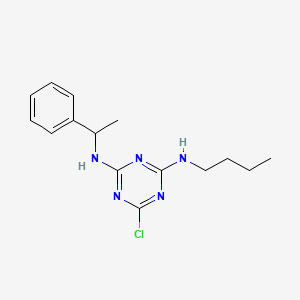
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
